

chemical structure of 4-Chloro-7-ethoxy-6-nitroquinazoline

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Compound of Interest

Compound Name: 4-Chloro-7-ethoxy-6-nitroquinazoline

CAS No.: 936954-10-8

Cat. No.: B2864715

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Technical Profile: 4-Chloro-7-ethoxy-6-nitroquinazoline

CAS Registry Number: 936954-10-8 Chemical Formula: C₁₀H₈ClN₃O₃ Molecular Weight: 253.64 g/mol IUPAC Name: **4-Chloro-7-ethoxy-6-nitroquinazoline**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Executive Summary

4-Chloro-7-ethoxy-6-nitroquinazoline is a highly functionalized heterocyclic building block used primarily in medicinal chemistry. It serves as the electrophilic scaffold for synthesizing the "hinge-binding" motif of ATP-competitive kinase inhibitors. The molecule features a "push-pull" electronic system: the 6-nitro group (electron-withdrawing) activates the 4-chloro position for nucleophilic aromatic substitution (

), while the 7-ethoxy group (electron-donating) modulates the solubility and lipophilicity of the final drug candidate.

This compound is a direct structural analog of the intermediates used to synthesize Gefitinib (Iressa) and Erlotinib (Tarceva), differing only in the alkoxy substitution pattern at the C7 position.

Structural Analysis & Reactivity

The chemical behavior of this quinazoline derivative is defined by the interplay between its three substituents on the diazanaphthalene core.

Electronic Effects

- **C4-Chloro (Leaving Group):** The carbon-chlorine bond at position 4 is highly distinct from a standard aryl chloride. The adjacent nitrogen atoms (N1 and N3) renders C4 electron-deficient. This deficiency is significantly amplified by the 6-nitro group, which withdraws electron density via resonance and induction.
- **C6-Nitro (Activating Group):** Positioned para to the C4 center (through the conjugated system), the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack, lowering the activation energy for substitution reactions.
- **C7-Ethoxy (Modulator):** The ethoxy group at C7 donates electron density into the benzene ring via the mesomeric effect (+M). While this slightly counteracts the activation at C4, it is crucial for preventing side reactions at the C2 and C8 positions and provides the necessary hydrophobic interaction with the kinase solvent channel in the final drug molecule.

Reactivity Profile

The primary utility of this compound is the

displacement of the chloride by aniline derivatives.

- **Reaction Rate:** High. Reactions often proceed at mild temperatures (isopropyl alcohol reflux or even room temperature) compared to un-nitrated quinazolines.
- **Selectivity:** Nucleophiles attack exclusively at C4. The C2 position is less electrophilic due to the lack of direct conjugation with the nitro group's resonance withdrawal in the same magnitude as C4.

Synthesis & Production Protocols

The synthesis of **4-Chloro-7-ethoxy-6-nitroquinazoline** typically follows a linear pathway starting from 2-amino-4-ethoxybenzoic acid or 7-ethoxyquinazolin-4(3H)-one.

Validated Synthetic Route

The following protocol synthesizes the target from 7-ethoxyquinazolin-4(3H)-one.

Step 1: Nitration

Objective: Install the nitro group at the C6 position.

- Reagents: Fuming Nitric Acid (), Concentrated Sulfuric Acid ().
- Protocol:
 - Dissolve 7-ethoxyquinazolin-4(3H)-one in concentrated at 0°C.
 - Dropwise add fuming while maintaining temperature <10°C.
 - Allow to warm to room temperature and stir for 2–4 hours.
 - Quench: Pour onto crushed ice. The product, 7-ethoxy-6-nitroquinazolin-4(3H)-one, precipitates as a yellow solid.
 - Purification: Filter, wash with water, and recrystallize from acetic acid or ethanol.
 - Causality: The 7-ethoxy group directs the incoming nitro group to the ortho position (C6) and para to the N1, but steric hindrance and electronic directing effects heavily favor C6 over C8.

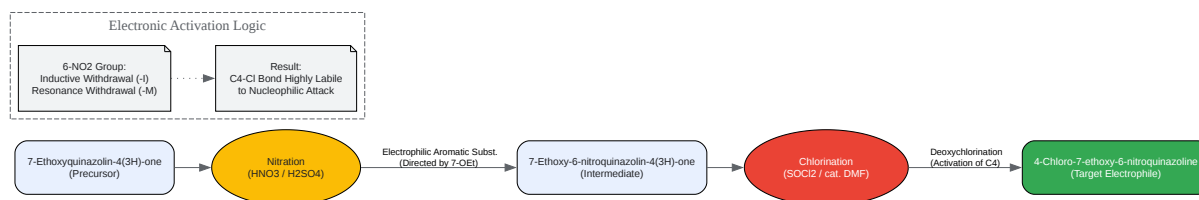
Step 2: Chlorination

Objective: Convert the tautomeric hydroxy/oxo group at C4 to the chloro leaving group.

- Reagents: Thionyl Chloride () or Phosphorus Oxychloride (); Catalytic DMF.
- Protocol:
 - Suspend dried 7-ethoxy-6-nitroquinazolin-4(3H)-one in neat (10–15 equivalents).
 - Add a catalytic amount of DMF (Dimethylformamide) to form the reactive Vilsmeier-Haack species.
 - Reflux (approx. 80°C) for 3–6 hours until the solution becomes clear (indicating consumption of the starting material).
 - Work-up: Evaporate excess under reduced pressure. Azeotrope with toluene to remove traces of acid.
 - Isolation: The residue is the hydrochloride salt of **4-Chloro-7-ethoxy-6-nitroquinazoline**. It is often used directly or neutralized with cold bicarbonate wash (rapidly, to avoid hydrolysis) and extracted into dichloromethane.

Synthesis Visualization

The following diagram illustrates the chemical pathway and the electronic activation logic.



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Figure 1: Synthetic pathway and electronic activation logic for **4-Chloro-7-ethoxy-6-nitroquinazoline**.

Applications in Drug Discovery

This compound is a specific intermediate for "Second Generation" EGFR inhibitors or exploratory kinase probes where the solubility profile of the standard methoxy group (as found in Gefitinib) requires modification.

Protocol: Coupling with Anilines

To synthesize a kinase inhibitor core, the 4-chloro derivative is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

- Solvent System: Isopropyl alcohol (IPA) or Acetonitrile. IPA is preferred as the product often precipitates out.
- Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Aniline.
- Conditions: Reflux for 2–4 hours.
- Mechanism: The aniline nitrogen attacks C4. The chloride leaves, and the resulting HCl is scavenged by the aniline (if in excess) or the solvent matrix.

- Post-Processing: The nitro group is subsequently reduced (using or) to an amine, allowing for the attachment of Michael acceptors (for covalent inhibitors like Afatinib) or solubilizing tails.

Quantitative Data: Typical Yields

Reaction Step	Reagents	Typical Yield	Critical Parameter
Nitration		85–95%	Temperature control (<10°C) to prevent dinitration.[5]
Chlorination	/DMF	90–98%	Anhydrous conditions essential to prevent hydrolysis.
Coupling	Aniline/IPA	75–90%	Steric bulk of aniline can reduce yield; requires longer reflux.

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound is a potent skin sensitizer and corrosive.

- Hydrolysis Risk: The C4-Cl bond is labile. Exposure to atmospheric moisture converts the compound back to the quinazolinone (inactive) form, releasing HCl gas. Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
- Health Hazards:
 - Skin/Eye: Causes severe burns and eye damage (Category 1).
 - Sensitization: Potential to cause allergic contact dermatitis (similar to other chloro-heterocycles).

- PPE: Double nitrile gloves, face shield, and handling exclusively within a fume hood are mandatory.

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